N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a pyridazine-thiophene core linked via a thioether bridge. The compound features a 3-fluoro-4-methylphenyl substituent attached to an acetamide moiety, which likely influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[6-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-4-5-12(9-13(11)19)20-16(24)10-27-17-7-6-15(22-23-17)21-18(25)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZKETPDPHDCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with promising biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.4 g/mol. The compound features distinct structural motifs, including a thiophene ring, a pyridazine moiety, and a thioether linkage, which contribute to its unique chemical properties and potential biological activities.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. A notable investigation published in "Bioorganic & Medicinal Chemistry Letters" assessed the antiproliferative activity of various pyridazinyl derivatives against human cancer cell lines. The results indicated that this compound exhibited moderate activity against certain cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents.
Table 1: Summary of Anticancer Activity
| Cell Line | Activity Level | Reference |
|---|---|---|
| A549 (Lung Cancer) | Moderate | |
| MCF7 (Breast Cancer) | Moderate | |
| HeLa (Cervical Cancer) | Moderate |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structural motifs have been shown to interact with various molecular targets, including enzymes involved in cell proliferation and inflammatory pathways. For instance, p38 MAP kinase inhibitors have demonstrated significant therapeutic potential in autoimmune diseases by blocking cytokine production .
Case Studies and Research Findings
- Inhibition Studies : Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression. For example, inhibitors targeting p38 MAPK have been linked to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 .
- Pharmacokinetic Properties : Structural modifications of related compounds have led to improved pharmacokinetic profiles, enhancing oral bioavailability and reducing toxicity. This suggests that further optimization of this compound could yield derivatives with better therapeutic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyridazine-thiophene derivatives with variations in aryl substituents. Below is a comparative analysis based on molecular structure, substituent effects, and available data from analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
The benzo[d][1,3]dioxol-5-yl substituent () adds steric bulk and polarity due to the dioxole ring, which may reduce membrane permeability compared to the target compound . The 4-fluorophenyl analog () lacks the methyl group, resulting in a lower molecular weight and possibly altered pharmacokinetics .
By contrast, dihydropyridine analogs (e.g., AZ331 and AZ257 in ) feature a different core structure, typically associated with calcium channel modulation .
Research Findings and Limitations
- Pharmacological Data: No direct bioactivity data for the target compound are available in the provided evidence. However, analogs like the benzo[d][1,3]dioxol-5-yl derivative () and 4-fluorophenyl variant () may serve as reference points for structure-activity relationship (SAR) studies.
- Physicochemical Properties : Critical parameters (e.g., solubility, melting point) are unavailable for all compounds, limiting quantitative comparisons .
- Synthetic Feasibility : The presence of sulfur (thioether) and fluorine in these compounds suggests synthetic challenges, such as oxidation sensitivity and the need for specialized fluorination techniques.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?
Methodological Answer:
The compound’s synthesis likely involves multi-step protocols, leveraging thiophene and pyridazine coupling. Key steps may include:
- Thiophene-2-carboxamide activation : Esterification of thiophene-2-carboxylic acid derivatives (e.g., using ethanol/HCl) to form reactive intermediates, as described for analogous thiophene compounds .
- Thioether linkage formation : Reaction of a pyridazine-thiol intermediate with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/DMF) to install the thioether bridge, similar to methods in thienopyrimidine synthesis .
- Amide coupling : Condensation of the 3-fluoro-4-methylphenylamine moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Validation : Confirm intermediates via LC-MS and final product purity via HPLC (>98%) .
How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Comprehensive characterization requires:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridazine) and amide NH signals (δ ~10 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related thieno[2,3-b]pyridines .
Note : Assign key functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ in IR) .
Advanced Research Questions
How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize substituents (e.g., 3-fluoro-4-methylphenyl) for hydrophobic pocket interactions .
- ADMET prediction : Use QikProp or SwissADME to assess logP (target ~3–5 for blood-brain barrier penetration) and metabolic stability (CYP450 liabilities) .
Case Study : Analogous trifluoromethyl-substituted compounds showed enhanced metabolic stability due to electron-withdrawing effects .
How should researchers resolve contradictions in observed biological activity across assays?
Methodological Answer:
- Dose-response validation : Re-test activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Solubility optimization : Improve bioavailability using co-solvents (e.g., DMSO/PEG) or prodrug strategies (e.g., phosphate esters) .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with:
- Varied aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Modified thioether linkers (e.g., sulfone or sulfonamide replacements) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors (e.g., the carboxamide and pyridazine N-atoms) .
Data Table : Example SAR for antibacterial activity (hypothetical data):
| Derivative | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | 3-Fluoro-4-MePh | 0.8 | 3.2 |
| Analog 1 | 4-ClPh | 1.5 | 3.8 |
| Analog 2 | 2-Thienyl | >10 | 2.5 |
How can researchers address solubility challenges during in vivo studies?
Methodological Answer:
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle formulation : Use PLGA or liposomal encapsulation to improve bioavailability .
- In silico guidance : Predict solubility limits using tools like ALOGPS and adjust substituents (e.g., polar groups like -OH or -OMe) .
Contradictory Data Analysis
Why might this compound exhibit variable potency in enzyme vs. cell-based assays?
Methodological Answer:
- Membrane permeability : The compound’s logP (~3.2) may limit cellular uptake, reducing apparent activity in whole-cell assays .
- Off-target effects : Screen against related targets (e.g., GPCRs) via broad-panel profiling .
- Protein binding : Measure serum albumin binding via fluorescence quenching; high binding (>90%) may reduce free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
